n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine moiety, a phenyl group, and a fluorophenyl group. Its molecular formula is C18H13FN4OS, and it has a molecular weight of 352.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea typically involves multiple steps. One common method involves the reaction of 4-aminothieno[3,2-c]pyridine with 4-isocyanatophenyl-2-fluorophenylurea under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by gradual warming and quenching with water.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide: This compound shares a similar thieno[3,2-c]pyridine moiety but differs in the substituent groups attached to the phenyl ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar pyridine structure but includes additional functional groups that confer different properties.
Uniqueness: n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea is unique due to its specific combination of functional groups and structural features. The presence of both a thieno[3,2-c]pyridine moiety and a fluorophenyl group gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
832694-54-9 |
---|---|
Molecular Formula |
C20H15FN4OS |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H15FN4OS/c21-15-3-1-2-4-16(15)25-20(26)24-13-7-5-12(6-8-13)14-11-27-17-9-10-23-19(22)18(14)17/h1-11H,(H2,22,23)(H2,24,25,26) |
InChI Key |
GCTBCCUPXJIAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.